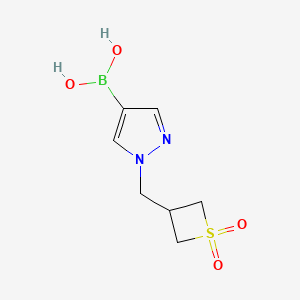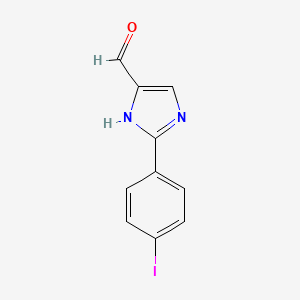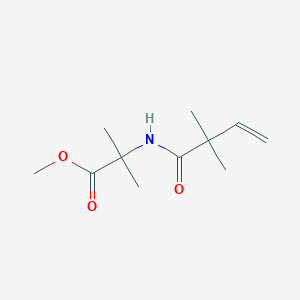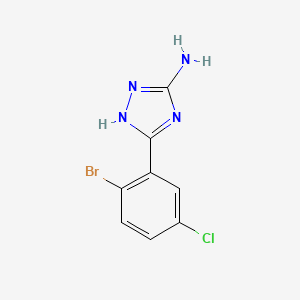
(1-((1,1-Dioxidothietan-3-yl)methyl)-1H-pyrazol-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-((1,1-Dioxidothietan-3-yl)methyl)-1H-pyrazol-4-yl)boronic acid is a unique compound that combines a boronic acid group with a pyrazole ring and a dioxidothietane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-((1,1-Dioxidothietan-3-yl)methyl)-1H-pyrazol-4-yl)boronic acid typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the dioxidothietane moiety and finally the boronic acid group. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1-((1,1-Dioxidothietan-3-yl)methyl)-1H-pyrazol-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The boronic acid group can participate in substitution reactions, forming new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce a wide range of boronic acid derivatives.
Aplicaciones Científicas De Investigación
(1-((1,1-Dioxidothietan-3-yl)methyl)-1H-pyrazol-4-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of biochemical assays and as a probe for studying biological processes.
Industry: The compound can be used in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1-((1,1-Dioxidothietan-3-yl)methyl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The pyrazole ring and dioxidothietane moiety may also contribute to the compound’s overall activity by interacting with various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
(1H-pyrazol-4-yl)boronic acid: Lacks the dioxidothietane moiety, making it less versatile in certain applications.
(1,1-Dioxidothietan-3-yl)methylamine: Contains the dioxidothietane moiety but lacks the boronic acid group, limiting its use in enzyme inhibition.
Uniqueness
(1-((1,1-Dioxidothietan-3-yl)methyl)-1H-pyrazol-4-yl)boronic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. This versatility makes it a valuable compound in both research and industrial settings.
Propiedades
Fórmula molecular |
C7H11BN2O4S |
|---|---|
Peso molecular |
230.05 g/mol |
Nombre IUPAC |
[1-[(1,1-dioxothietan-3-yl)methyl]pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C7H11BN2O4S/c11-8(12)7-1-9-10(3-7)2-6-4-15(13,14)5-6/h1,3,6,11-12H,2,4-5H2 |
Clave InChI |
XVLJUBGHGLSUKT-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN(N=C1)CC2CS(=O)(=O)C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2-Amino-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13672957.png)

![2-Chloro-4,6-difluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B13672966.png)

![2-Chloro-7-iodo-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13672974.png)
![3-Iodo-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13672976.png)

![(57R,58S,510R,511R,519S)-14,15,16,24,25,26,52,53,516,517,517-Undecahydroxy-55,513,515,3,8-pentaoxo-55,57,58,510,511,513,515,516,517,517a-decahydro-4,7-dioxa-5(19,10)-1,16-epoxy-7,11-methanodibenzo[i,k][1,4,7]trioxacyclotridecina-1,2(1,2)-dibenzenacyclooctaphane-58-yl 3,4,5-trihydroxybenzoate](/img/structure/B13672989.png)



![7-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13673045.png)
